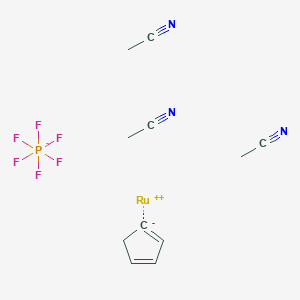
Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .
Vorbereitungsmethoden
The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves a two-step process starting from (benzene)ruthenium dichloride dimer .
-
First Step: : The cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ \text{[(C₆H₆)RuCl₂]₂ + 2 TlCp + 2 NH₄PF₆ → 2 [Cp(C₆H₆)Ru]PF₆ + 2 TlCl + 2 NH₄Cl} ]
-
Second Step: : Photochemical displacement of the benzene ligand is carried out, which is replaced by three equivalents of acetonitrile (MeCN): [ \text{[Cp(C₆H₆)Ru]PF₆ + 3 MeCN → [CpRu(NCMe)₃]PF₆ + C₆H₆} ]
Analyse Chemischer Reaktionen
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:
Regioselective and Stereoselective Dehydrative Allylation: This reaction involves the allylation of nucleophiles under dehydrative conditions.
O-H Insertion and Condensation Reactions: These reactions involve the insertion of the compound into O-H bonds and subsequent condensation.
Hydrosilylation: This reaction involves the addition of hydrosilanes to unsaturated organic compounds.
Decarboxylative Allylic Etherification: This reaction involves the formation of allylic ethers through decarboxylation.
Claisen Rearrangement: This reaction involves the rearrangement of unactivated allyl vinyl ethers.
Wissenschaftliche Forschungsanwendungen
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η⁵ manner to the Ru(II) center, which facilitates various catalytic processes . The compound enables C-C bond formation and promotes cycloadditions by acting as a source of RuCp⁺ .
Vergleich Mit ähnlichen Verbindungen
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Dichloro(p-cymene)ruthenium(II) dimer
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C11H14F6N3PRu |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2 |
InChI-Schlüssel |
YZNUXQUPLOQQCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



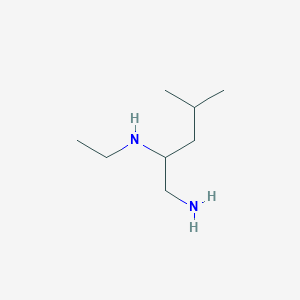
![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)
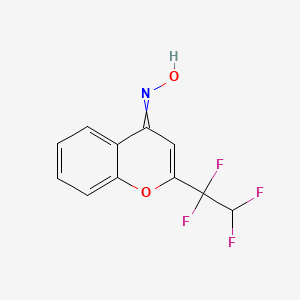
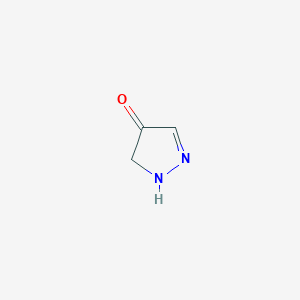
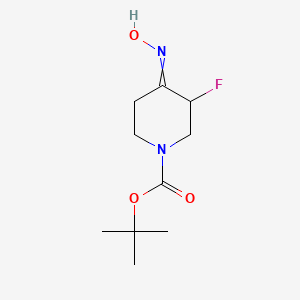
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)
![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)
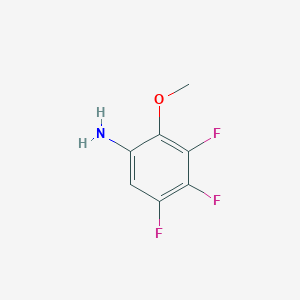

![3-chloro-N-(3-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15148330.png)
